molecular formula C24H23N3O B11457842 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11457842
M. Wt: 369.5 g/mol
InChI Key: AEKWYFFLXFCONP-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the quinazolinone core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 3,4-dihydroisoquinolin-2(1H)-yl and 4-methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Influence on cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures.

    Isoquinoline derivatives: Compounds with similar functional groups.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and potential biological activities.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23N3O/c1-16-6-8-18(9-7-16)20-12-22-21(23(28)13-20)14-25-24(26-22)27-11-10-17-4-2-3-5-19(17)15-27/h2-9,14,20H,10-13,15H2,1H3

InChI Key

AEKWYFFLXFCONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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